![molecular formula C22H21NO2 B5207685 9-[3-(3-Methoxyphenoxy)propyl]carbazole](/img/structure/B5207685.png)
9-[3-(3-Methoxyphenoxy)propyl]carbazole
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Overview
Description
9-[3-(3-Methoxyphenoxy)propyl]carbazole: is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their wide range of applications in various fields, including organic electronics, pharmaceuticals, and materials science. The compound’s structure consists of a carbazole core attached to a 3-(3-methoxyphenoxy)propyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-[3-(3-Methoxyphenoxy)propyl]carbazole typically involves the following steps:
Starting Materials: The synthesis begins with carbazole and 3-(3-methoxyphenoxy)propyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Step 1: Preparation of 3-(3-Methoxyphenoxy)propyl Bromide
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Williamson Ether Synthesis : React 3-methoxyphenol with 1-bromo-3-chloropropane in the presence of a base (e.g., K₂CO₃) to form 3-(3-methoxyphenoxy)propyl bromide.
3-Methoxyphenol+1-Bromo-3-chloropropaneK2CO33-(3-Methoxyphenoxy)propyl bromide
Step 2: Alkylation of Carbazole
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N-Alkylation : React carbazole with the synthesized bromide under basic conditions (e.g., KOH in acetone) to yield 9-[3-(3-Methoxyphenoxy)propyl]carbazole :
Carbazole+3-(3-Methoxyphenoxy)propyl bromideKOH, acetoneThis compound
Key Conditions :
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Temperature: Reflux (~60°C).
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Reaction time: 12–24 hours.
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Yield: ~70–85% (estimated based on analogous carbazole alkylations ).
Functionalization of the Carbazole Core
The carbazole moiety can undergo electrophilic substitution reactions at positions 3 and 6 due to the electron-donating effect of the N-propyl substituent. Examples include:
Nitration
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Reaction with HNO₃ in dichloroethane at 0°C introduces nitro groups preferentially at position 3 :
This compoundHNO3,0°C3-Nitro-9-[3-(3-methoxyphenoxy)propyl]carbazole
Sulfonation and Halogenation
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Sulfonation with H₂SO₄ or halogenation (e.g., Cl₂, Br₂) occurs at positions 3 and 6, influenced by steric and electronic effects of the substituents .
Reactivity of the Methoxyphenoxypropyl Side Chain
The methoxyphenoxypropyl group participates in:
Ether Cleavage
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Treatment with HBr or HI cleaves the ether bond, yielding 3-methoxyphenol and a propyl-linked carbazole intermediate :
This compoundHBr9-(3-Bromopropyl)carbazole+3-Methoxyphenol
Oxidation
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The propyl chain may undergo oxidation (e.g., KMnO₄) to form carboxylic acid derivatives, though steric hindrance from the carbazole may limit reactivity .
Cross-Coupling Reactions
The carbazole core supports palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) for further derivatization:
Suzuki Coupling
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React with aryl boronic acids to introduce aryl groups at position 3 or 6:
3-Bromo-9-[3-(3-methoxyphenoxy)propyl]carbazole+ArB(OH)2Pd(PPh3)43-Aryl-9-[3-(3-methoxyphenoxy)propyl]carbazole
Applications : Tailoring electronic properties for materials science or pharmaceutical applications .
Cyclization Reactions
The amino or nitro derivatives of this compound can undergo cyclization to form fused heterocycles:
Formation of Pyrrolo[2,3-c]carbazole
Scientific Research Applications
Organic Electronics
9-[3-(3-Methoxyphenoxy)propyl]carbazole has been investigated for its role as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport while maintaining good thermal stability makes it suitable for these applications.
- Key Findings :
- Exhibits high hole mobility, which is crucial for efficient charge transport in OLEDs.
- Demonstrates compatibility with various organic semiconductor materials, enhancing device performance.
Photovoltaics
In the context of solar energy conversion, this compound has shown promise as an additive in polymer solar cells. Its incorporation can improve the efficiency and stability of photovoltaic devices.
- Research Insights :
- Studies indicate that adding this compound to active layers can enhance light absorption and charge separation.
- The compound's structural features contribute to improved morphology of the active layer, leading to better device performance.
Biological Activities
Recent investigations into the biological properties of carbazole derivatives have highlighted their potential as antimicrobial and anticancer agents. Specifically, compounds similar to this compound have been studied for their biological efficacy.
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Antimicrobial Activity :
- Carbazole derivatives exhibit significant antibacterial and antifungal properties. Research has shown that compounds with methoxy groups can enhance activity against various pathogens.
- For example, studies have reported effective inhibition of bacteria such as Staphylococcus aureus and fungi like Candida albicans at certain concentrations.
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Anticancer Potential :
- Some carbazole derivatives have demonstrated cytotoxic effects against cancer cell lines, including lung cancer cells (A549). The mechanism often involves apoptosis induction and cell cycle arrest.
Case Studies
Study | Application | Findings |
---|---|---|
Surendiran et al. (2022) | Antimicrobial | Demonstrated moderate to good antibacterial activity of methoxy-substituted carbazole derivatives at concentrations of 25 µg/mL. |
Gu et al. (2021) | Anticancer | Reported significant growth inhibition against MRSA with MIC values lower than standard drugs. |
Research on OLEDs | Organic Electronics | Found that incorporating carbazole derivatives enhances device efficiency due to improved charge transport properties. |
Mechanism of Action
The mechanism of action of 9-[3-(3-Methoxyphenoxy)propyl]carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
- 9-[3-(9H-Carbazol-9-yl)phenyl]-9H-carbazole-3-carbonitrile
- 9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole
Comparison:
- 9-[3-(3-Methoxyphenoxy)propyl]carbazole has a unique methoxyphenoxy group, which imparts distinct electronic and steric properties compared to other carbazole derivatives.
- The presence of the methoxy group can influence the compound’s reactivity and interaction with biological targets, making it potentially more selective in certain applications.
- Compared to other carbazole derivatives, this compound may exhibit different solubility, stability, and electronic properties, which can be advantageous in specific research and industrial applications.
Properties
IUPAC Name |
9-[3-(3-methoxyphenoxy)propyl]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-24-17-8-6-9-18(16-17)25-15-7-14-23-21-12-4-2-10-19(21)20-11-3-5-13-22(20)23/h2-6,8-13,16H,7,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHURVIDIAJNXCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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